Fmoc-d-thr(tbu)-opfp
Overview
Description
Fmoc-O-tert-butyl-D-threonine pentafluorophenyl ester: is a derivative of threonine, an amino acid, used primarily in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butyl group, and a pentafluorophenyl ester. These groups are essential for protecting the amino and hydroxyl functionalities during peptide synthesis, ensuring selective reactions.
Mechanism of Action
Target of Action
Fmoc-D-Thr(Tbu)-Opfp is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that are being synthesized. The role of this compound is to add a D-threonine residue to the peptide chain during the synthesis process .
Mode of Action
This compound interacts with its targets (amino acid sequences) through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group of this compound is removed, allowing the D-threonine residue to be added to the growing peptide chain .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . By adding a D-threonine residue to the peptide chain, this compound can influence the structure and function of the final peptide product .
Pharmacokinetics
Its stability and reactivity under various conditions are crucial for its effectiveness in peptide synthesis .
Result of Action
The molecular effect of this compound’s action is the addition of a D-threonine residue to a peptide chain . This can have significant effects at the cellular level, as the structure of a peptide influences its biological activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of the peptide synthesis process . Additionally, the presence of other reagents and the sequence of steps in the synthesis protocol can also impact the effectiveness of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-tert-butyl-D-threonine pentafluorophenyl ester typically involves the following steps:
Protection of the Amino Group: The amino group of D-threonine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions, such as sodium bicarbonate in dioxane and water or pyridine in dichloromethane.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole or other suitable bases.
Formation of the Pentafluorophenyl Ester: The carboxyl group is activated by reacting with pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the pentafluorophenyl ester.
Industrial Production Methods: Industrial production of Fmoc-O-tert-butyl-D-threonine pentafluorophenyl ester follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The pentafluorophenyl ester group can be substituted by nucleophiles, such as amines, to form amide bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides.
Scientific Research Applications
Chemistry:
Peptide Synthesis:
Biology:
Protein Engineering: It is used in the synthesis of modified peptides and proteins for studying protein structure and function.
Medicine:
Drug Development: The compound is utilized in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Comparison with Similar Compounds
Fmoc-O-tert-butyl-L-threonine: Similar in structure but contains the L-isomer of threonine.
Fmoc-O-tert-butyl-D-serine: Similar but with a serine residue instead of threonine.
Fmoc-O-tert-butyl-D-cysteine: Contains a cysteine residue with a thiol group instead of a hydroxyl group.
Uniqueness:
Stereochemistry: The D-isomer of threonine provides unique properties in peptide synthesis, affecting the overall conformation and activity of the synthesized peptides.
Functional Groups: The combination of Fmoc, tert-butyl, and pentafluorophenyl ester groups offers specific protection and reactivity, making it suitable for selective peptide synthesis.
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26F5NO5/c1-14(40-29(2,3)4)25(27(36)39-26-23(33)21(31)20(30)22(32)24(26)34)35-28(37)38-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19,25H,13H2,1-4H3,(H,35,37)/t14-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUUPIXJXWQAMT-HWRSSNJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26F5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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